2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Overview
Description
The compound "2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline" is a quinoline derivative characterized by the presence of bromo, fluoro, and trifluoromethyl groups on its aromatic quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The specific substitution pattern on the quinoline ring can significantly influence the compound's physical properties, reactivity, and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, which are structurally related to the compound of interest, has been achieved through Sonogashira coupling reactions, yielding moderate to good yields . The precursor 6-bromoquinolines, which are key intermediates for such compounds, are obtained from intramolecular cyclization reactions . Similarly, the synthesis of 4-(trifluoromethyl)quinoline derivatives has been reported, where the key step involves the condensation of trifluoroacetoacetate with anilines followed by cyclization and subsequent functional group transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of a related compound, 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, was determined using X-ray diffraction, revealing that it crystallizes in the triclinic system . The molecular geometry, such as torsional angles and the presence of electron-withdrawing groups like trifluoromethyl, can influence the compound's behavior, including its liquid crystal properties .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are often influenced by the substituents on the quinoline ring. For instance, the presence of a trifluoromethyl group can enhance the efficiency of anodic alpha-fluorination reactions in the case of quinolyl sulfides . The reactivity of these compounds can also be tailored for the synthesis of a wide range of substituted quinolines, including those with amino, bromo, chloro, and other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are largely dependent on their molecular structure. The introduction of fluorinated groups, such as trifluoromethyl, can significantly alter the compound's properties, making them suitable for various applications, including potential agrochemical ingredients . The presence of electron-withdrawing groups can also affect the compound's antibacterial and antifungal activities, as seen in the case of 2,3-bis(bromomethyl)quinoxaline derivatives .
Scientific Research Applications
1. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical and pharmaceutical industries. They are primarily used for crop protection from pests .
- Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application Summary: Trifluoromethyl group-containing drugs have been approved by the FDA for use in the pharmaceutical industry .
- Results or Outcomes: The outcomes of these drugs would be specific to each drug and its intended use. The source did not provide specific quantitative data or statistical analyses .
3. Antimalarial Drugs
- Application Summary: The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
- Results or Outcomes: These drugs have proven to be effective in the treatment of malaria .
4. Treatment of Heart Diseases
- Application Summary: Flosequinan, a fluorinated quinoline, is one of the drugs of the new generation for the treatment of heart diseases .
- Results or Outcomes: Flosequinan has shown promising results in the treatment of heart diseases .
5. Antineoplastic Drugs
- Application Summary: The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . The antineoplastic drug Brequinar® and its analogs proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
- Results or Outcomes: These drugs have shown promising results in the treatment of various diseases .
6. Agriculture and Liquid Crystals
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYXAAALOPGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454797 | |
Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
CAS RN |
596845-30-6 | |
Record name | 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596845-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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